2-Methyl-2H-isoindole-1,3-diol
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Overview
Description
2-Methyl-2H-isoindole-1,3-diol is a heterocyclic compound characterized by a fused benzopyrrole ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2H-isoindole-1,3-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of substituted tetraynes with imidazole derivatives, followed by oxidation reactions . This process can be carried out under solventless conditions, making it environmentally friendly .
Industrial Production Methods: Industrial production of this compound often employs high-yield reactions that minimize waste. The use of green chemistry principles, such as solventless reactions and efficient purification methods, is emphasized to ensure sustainability .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-2H-isoindole-1,3-diol undergoes various chemical reactions, including:
Reduction: Reduction reactions can be employed to modify the electronic properties of the compound.
Substitution: Substitution reactions, particularly electrophilic substitution, are common due to the electron-rich nature of the isoindole ring.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, peroxides, and other oxidizing agents are commonly used in oxidation reactions.
Reducing Agents: Hydrogen gas and metal hydrides are typical reducing agents.
Catalysts: Metal catalysts, such as palladium and platinum, are often used to facilitate these reactions.
Major Products: The major products formed from these reactions include various substituted isoindole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-Methyl-2H-isoindole-1,3-diol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-2H-isoindole-1,3-diol involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to modulate the activity of the dopamine receptor D2, which is implicated in various neurological processes . The compound’s effects are mediated through binding to the active site of the receptor, altering its conformation and activity .
Comparison with Similar Compounds
Isoindoline: A fully reduced member of the isoindole family, known for its stability and presence in various natural products.
Isoindolinone: An oxidized form of isoindole, commonly used in pharmaceutical applications.
Phthalimide: Another oxidized derivative, widely used in organic synthesis and as a precursor for other bioactive compounds.
Uniqueness: 2-Methyl-2H-isoindole-1,3-diol stands out due to its unique combination of electronic properties and reactivity, making it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H9NO2 |
---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
2-methylisoindole-1,3-diol |
InChI |
InChI=1S/C9H9NO2/c1-10-8(11)6-4-2-3-5-7(6)9(10)12/h2-5,11-12H,1H3 |
InChI Key |
CNZGPENMTHOTAA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2C=CC=CC2=C1O)O |
Origin of Product |
United States |
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